Documented Utility as a Key Synthetic Intermediate in CNS-Targeted mAChR M1 Antagonist Development
(Quinoxalin-5-yl)methanol serves as a documented reactant in the synthesis of muscarinic acetylcholine M1 (mAChR M1) receptor antagonists, a therapeutically relevant target class for neurological and psychiatric disorders including epilepsy, Parkinson's disease, dystonia, and fragile X syndrome [1][2]. Specifically, the compound undergoes etherification under HATU-mediated coupling conditions (caesium carbonate, DIPEA in dichloromethane/DMF/t-butanol solvent system, 34-hour reaction time) to yield 6-(3-{3-[(quinoxalin-5-yl)methoxy]propanoyl}-3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile, a functionalized mAChR M1 antagonist [3]. In contrast, the isomeric (quinoxalin-6-yl)methanol (CAS 488834-75-9) has been documented in the synthesis of combretastatin quinoline and quinoxaline analogs for anticancer applications, demonstrating divergent therapeutic target engagement . This documented specificity establishes (Quinoxalin-5-yl)methanol as a validated synthetic entry point for CNS-penetrant drug discovery programs targeting mAChR M1, whereas alternative positional isomers direct synthetic efforts toward distinct pharmacological targets.
| Evidence Dimension | Documented synthetic application in patent literature |
|---|---|
| Target Compound Data | Reactant in mAChR M1 antagonist synthesis (WO2019241131A1) |
| Comparator Or Baseline | (Quinoxalin-6-yl)methanol (CAS 488834-75-9) used in combretastatin analog synthesis for anticancer applications |
| Quantified Difference | Divergent therapeutic target classes: CNS mAChR M1 (neurological) vs. anticancer tubulin inhibition |
| Conditions | Synthetic route documentation; HATU coupling for target compound; combinatorial chemistry for comparator |
Why This Matters
This documented application divergence enables researchers to select the correct positional isomer based on intended therapeutic target class, avoiding misdirected synthetic efforts.
- [1] MUSCARINIC ACETYLCHOLINE M1 RECEPTOR ANTAGONISTS. U.S. Patent Application Publication No. 20230089921. Filed October 7, 2019. View Source
- [2] WO2019241131A1. Muscarinic Acetylcholine M1 Receptor Antagonists. World Intellectual Property Organization. Published December 19, 2019. View Source
- [3] Molaid. 5-喹喔啉基甲醇 (Quinoxalin-5-ylmethanol) Detailed Reaction Information: Synthesis of 6-(3-{3-[(quinoxalin-5-yl)methoxy]propanoyl}-3,8-diazabicyclo[3.2.1]octan-8-yl)pyridine-3-carbonitrile. View Source
